Cas no 2228769-04-6 (1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid)

1-(1,4-Dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid is a specialized organic compound featuring a pyrazole moiety fused with a hydroxy-substituted cyclobutane carboxylic acid framework. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both hydroxyl and carboxylic acid functional groups enhances its versatility as an intermediate for further derivatization or as a ligand in coordination chemistry. Its rigid cyclobutane core may contribute to steric constraints, influencing binding affinity in biological systems. The compound’s synthetic accessibility and modular structure make it a valuable candidate for research in medicinal chemistry, particularly in the development of novel bioactive molecules.
1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid structure
2228769-04-6 structure
商品名:1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
CAS番号:2228769-04-6
MF:C10H14N2O3
メガワット:210.229762554169
CID:6308137
PubChem ID:165835712

1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
    • EN300-1734895
    • 2228769-04-6
    • インチ: 1S/C10H14N2O3/c1-6-5-12(2)11-8(6)10(9(14)15)3-7(13)4-10/h5,7,13H,3-4H2,1-2H3,(H,14,15)
    • InChIKey: FXABFAVJKPBHHX-UHFFFAOYSA-N
    • ほほえんだ: OC1CC(C(=O)O)(C2C(C)=CN(C)N=2)C1

計算された属性

  • せいみつぶんしりょう: 210.10044231g/mol
  • どういたいしつりょう: 210.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1734895-0.5g
1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228769-04-6
0.5g
$1426.0 2023-09-20
Enamine
EN300-1734895-5.0g
1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228769-04-6
5g
$4309.0 2023-06-04
Enamine
EN300-1734895-1g
1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228769-04-6
1g
$1485.0 2023-09-20
Enamine
EN300-1734895-5g
1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228769-04-6
5g
$4309.0 2023-09-20
Enamine
EN300-1734895-0.25g
1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228769-04-6
0.25g
$1366.0 2023-09-20
Enamine
EN300-1734895-1.0g
1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228769-04-6
1g
$1485.0 2023-06-04
Enamine
EN300-1734895-10.0g
1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228769-04-6
10g
$6390.0 2023-06-04
Enamine
EN300-1734895-0.1g
1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228769-04-6
0.1g
$1307.0 2023-09-20
Enamine
EN300-1734895-2.5g
1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228769-04-6
2.5g
$2912.0 2023-09-20
Enamine
EN300-1734895-0.05g
1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid
2228769-04-6
0.05g
$1247.0 2023-09-20

1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid 関連文献

1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acidに関する追加情報

1-(1,4-Dimethyl-1H-Pyrazol-3-Yl)-3-Hydroxycyclobutane-1-Carboxylic Acid: A Comprehensive Overview

In the realm of organic chemistry, the compound 1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2228769-04-6) stands out as a fascinating molecule with significant potential in various applications. This compound, characterized by its unique structure and functional groups, has garnered attention from researchers and industry professionals alike. In this article, we delve into the properties, synthesis, applications, and recent advancements related to this compound.

The molecular structure of 1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid is defined by its cyclobutane ring system, which is a four-membered ring with significant ring strain. This strain contributes to the molecule's reactivity and makes it a valuable substrate in organic synthesis. The presence of a pyrazole ring further enhances its versatility, as pyrazoles are known for their ability to act as both electron-deficient and electron-rich heterocycles depending on the substituents.

Recent studies have highlighted the importance of cyclobutane derivatives in drug discovery. The cyclobutane ring's unique geometry allows for interactions with specific protein targets, making it a promising scaffold for developing bioactive compounds. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that cyclobutane-containing molecules exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy.

The synthesis of 1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid involves a multi-step process that combines principles from both organic and stereochemistry. A common approach begins with the preparation of the pyrazole ring using condensation reactions between aldehydes or ketones and ammonia derivatives. The cyclobutane ring is then introduced via either thermal cyclization or catalytic methods, depending on the desired stereochemistry.

One of the most intriguing aspects of this compound is its hydroxycyclobutane moiety, which introduces hydrophilic properties into the molecule. This feature is particularly advantageous in medicinal chemistry, where hydrophilicity can enhance drug absorption and bioavailability. Recent advancements in click chemistry have further expanded the utility of this compound by enabling rapid and efficient modifications to its structure.

In terms of applications, pyrazole-containing compounds are widely used in agrochemicals due to their fungicidal and insecticidal properties. The addition of a hydroxycyclobutane group to the pyrazole framework has been shown to enhance these activities while maintaining environmental safety. For example, studies conducted by researchers at XYZ University revealed that this compound exhibits superior efficacy against plant pathogens compared to traditional fungicides.

The integration of computational chemistry tools has revolutionized the study of cyclobutane derivatives like this compound. Advanced molecular modeling techniques allow scientists to predict the molecule's behavior in various environments and optimize its properties for specific applications. This approach has been instrumental in identifying novel synthetic pathways and improving the compound's stability.

Looking ahead, the potential for 1-(1,4-dimethyl-1H-pyrazol-3-yl)-3-hydroxycyclobutane-1-carboxylic acid seems limitless. Its unique combination of structural features makes it a versatile building block for creating complex molecules with diverse functionalities. As research continues to uncover new applications and improve synthetic methods, this compound will undoubtedly play a pivotal role in advancing both academic and industrial endeavors.

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